molecular formula C15H20N4O B5237932 N-cyclohexyl-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide

N-cyclohexyl-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide

Cat. No.: B5237932
M. Wt: 272.35 g/mol
InChI Key: YWCYZWWEBSCVRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide: is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structure, which includes a cyclohexyl group, a methyl group, and a pyrrol-1-yl group attached to a pyrazole ring. These structural features contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide typically involves the reaction of cyclohexylamine with 1-methyl-5-pyrrol-1-ylpyrazole-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-cyclohexyl-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide is used as a building block for the synthesis of more complex heterocyclic compounds

Biology: In biological research, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial, anti-inflammatory, and anticancer properties. The presence of the pyrazole ring is known to enhance the biological activity of the compound.

Medicine: In medicinal chemistry, this compound is explored as a potential drug candidate. Its ability to interact with various biological targets makes it a promising compound for the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide involves its interaction with specific molecular targets in the body. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

  • N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide
  • N-cyclohexyl-3,5-dimethyl-1H-pyrazole-1-carboxamide
  • 4-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide

Comparison: Compared to these similar compounds, N-cyclohexyl-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide is unique due to the presence of the pyrrol-1-yl group. This structural feature enhances its biological activity and makes it a more versatile compound for various applications. The presence of the cyclohexyl group also contributes to its stability and lipophilicity, making it a valuable compound in medicinal chemistry and industrial applications.

Properties

IUPAC Name

N-cyclohexyl-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-18-15(19-9-5-6-10-19)13(11-16-18)14(20)17-12-7-3-2-4-8-12/h5-6,9-12H,2-4,7-8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCYZWWEBSCVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)NC2CCCCC2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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